3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide
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Overview
Description
The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide” is a chemical compound with a complex structure. It contains a benzodioxole ring and a thiophene ring, which are connected by a propane-1-sulfonamide chain .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of functionalized benzo [1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been reported. The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxole ring system (A; O1/O2/C1–C7) and a thiophene ring (B; S1/C11–C14). These substituent rings represent a donor–linker–acceptor conjugated system .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be synthesized by the Claisen–Schmidt condensation method . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a white to brown solid appearance, a density of 1.332 g/cm3, a melting point of 39-41°C (lit.), and a boiling point of 144°C16mm Hg (lit.) .Scientific Research Applications
Ocular Hypotensive Activity
Derivatives of benzo[b]thiophene-2-sulfonamide, similar in structure to the queried compound, have been prepared to investigate their utility as topically active inhibitors of ocular carbonic anhydrase for treating glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown potent ocular hypotensive activity, making them candidates for clinical evaluation in glaucoma treatment (S. Graham et al., 1989).
Catalytic Applications
N-bromo sulfonamide derivatives, specifically N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, have been used as catalysts for synthesizing 9-aryl-1,8-dioxo-octahydroxanthene derivatives. This highlights the potential of sulfonamide compounds in facilitating condensation reactions under neutral media, contributing to the synthesis of complex organic molecules (A. Khazaei et al., 2016).
Synthesis of Cyclic Sulfonamides
Research on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions has led to the creation of substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides. These cyclic sulfonamides, achieved by thermal Diels-Alder reaction of triene derivatives, offer new pathways for developing histamine H3 receptor antagonists (I. Greig et al., 2001).
Antimicrobial Activity
The antimicrobial activity of novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties has been explored, demonstrating the broad applicability of sulfonamides in developing new antimicrobial agents. These compounds, through various synthetic pathways, have shown significant activity against both gram-positive and gram-negative bacteria (M. El-Gaby et al., 2002).
Safety and Hazards
The compound may be irritating to the eyes, skin, and respiratory tract. Therefore, appropriate safety measures should be taken when handling it, such as wearing protective gloves, eye protection, and respiratory protection. It should be handled in a well-ventilated area to avoid inhaling its vapors .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c17-23(18,16-10-13-3-1-7-22-13)8-2-6-19-12-4-5-14-15(9-12)21-11-20-14/h1,3-5,7,9,16H,2,6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMKQIWGUCQOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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